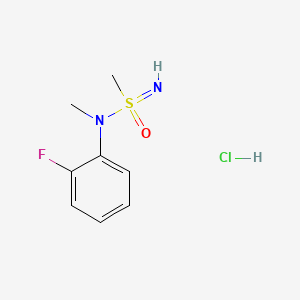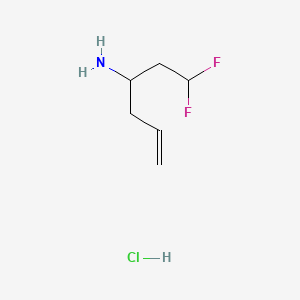![molecular formula C12H18ClNO2 B13474936 N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety substituted with two methoxy groups at the 2 and 5 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride typically involves the reaction of 2,5-dimethoxybenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Boron tribromide, lithium aluminum hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, amines.
Substitution: Various substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A potent serotonin receptor agonist with hallucinogenic effects.
2,5-Dimethoxyamphetamine (DMA): A psychoactive compound with stimulant and hallucinogenic properties.
Uniqueness
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H18ClNO2 |
|---|---|
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10;/h5-7,10,13H,3-4,8H2,1-2H3;1H |
InChI-Schlüssel |
VZSQCQHVSCPJOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CNC2CC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13474853.png)



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)



![Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)





